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Executive Summary
In the landscape of modern medicinal chemistry, N,N-dimethylmorpholine-2-carboxamide
(CAS: 1361115-06-1, HCl salt) represents a strategic scaffold for physicochemical optimization.

Unlike its symmetric isomer (the 4-carboxamide urea derivative), the 2-carboxamide derivative

preserves the secondary amine functionality at the N4 position, allowing for further

diversification while introducing a polar, metabolic "handle" at the C2 position.

This guide provides a rigorous technical analysis of this compound, focusing on its utility as a

solubility-enhancing building block. We explore its ionization behavior, lipophilicity profile, and

synthetic accessibility, providing researchers with the self-validating protocols necessary to

integrate this moiety into lead optimization campaigns.

Molecular Identity & Structural Analysis[1][2][3]
The compound consists of a morpholine saturated heterocycle substituted at the C2 position

with a dimethylcarboxamide group. The structural integrity hinges on the chair conformation of

the morpholine ring, which minimizes steric strain.[1]
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Property Specification

IUPAC Name N,N-dimethylmorpholine-2-carboxamide

Common Name Morpholine-2-carboxylic acid dimethylamide

CAS Number 1361115-06-1 (Hydrochloride salt)

Molecular Formula C₇H₁₄N₂O₂ (Free Base)

Molecular Weight 158.20 g/mol (Free Base); 194.66 g/mol (HCl)

SMILES CN(C)C(=O)C1CNCCO1

Chiral Center C2 (Available as racemic or enantiopure R/S)

Physicochemical Core Properties
Ionization Constant (pKa)
The defining feature of this molecule is the basicity of the N4 secondary amine.

Morpholine Baseline: Unsubstituted morpholine has a pKa of approximately 8.36.

Inductive Effect: The carboxamide group at C2 exerts a localized electron-withdrawing

inductive effect (-I) through the sigma bond framework.

Predicted pKa: This effect lowers the electron density on the N4 nitrogen, shifting the

predicted pKa to the 6.8 – 7.4 range.

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the non-

ionized state compared to unsubstituted morpholine, potentially improving passive

membrane permeability while retaining solubility.

Lipophilicity (LogP/LogD)
Predicted LogP: ~ -0.5 to 0.2.

Nature: The molecule is amphiphilic but leans toward hydrophilicity due to the ether oxygen,

the amide carbonyl, and the secondary amine.
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LogD (pH 7.4): Given the pKa shift, the distribution coefficient (LogD) will track closely with

LogP, making this a "solubility-first" fragment ideal for lowering the overall lipophilicity of

greasy pharmacophores.

Solubility Profile
Water: Highly soluble (>50 mg/mL expected for HCl salt).

Organics: Soluble in DCM, MeOH, DMSO; limited solubility in non-polar alkanes (Hexane).

Technical Workflows
Synthesis Protocol: Amide Coupling Route
To ensure high purity and prevent polymerization, a protected route using N-Boc-morpholine-2-

carboxylic acid is recommended over direct coupling.

Reagents:

N-Boc-morpholine-2-carboxylic acid

Dimethylamine (2.0 M in THF)

HATU (Coupling Agent)

DIPEA (Base)[2][3]

DCM/DMF (Solvent)

4M HCl in Dioxane (Deprotection)

Step-by-Step Methodology:

Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0

eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.

Coupling: Add Dimethylamine (1.5 eq) dropwise. Allow warming to RT and stir for 4–6 hours.

Monitor by LC-MS for intermediate formation.
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Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

Dry organic layer over Na₂SO₄ and concentrate.

Deprotection: Redissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5.0

eq). Stir for 2 hours (monitor for gas evolution cessation and precipitate formation).

Isolation: Filter the resulting white precipitate (N,N-dimethylmorpholine-2-carboxamide
HCl). Wash with Et₂O to remove non-polar impurities.

Visualization: Synthesis Pathway

N-Boc-Morpholine-2-COOH Activation
(HATU/DIPEA)

 0°C, DMF Amide Coupling
(+ HNMe2)

 Active Ester Boc-Protected Amide RT, 4h Acid Deprotection
(HCl/Dioxane)

 DCM N,N-dimethylmorpholine-
2-carboxamide HCl

 Precipitation

Click to download full resolution via product page

Caption: Step-wise synthesis via Boc-protection strategy to ensure regioselectivity and purity.

Characterization Protocol: pKa Determination
Do not rely solely on software predictions. For accurate SAR integration, determine the

experimental pKa using potentiometric titration.

Protocol:

Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (ionic strength

adjusted to 0.15 M with KCl).

Titrant: Use 0.1 M standardized KOH.

Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under inert N₂ atmosphere.

Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point)

corresponds to the pKa of the N4-ammonium.

Validation: The first derivative of the titration curve (

) should yield a sharp peak at the equivalence point.
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Visualization: Characterization Logic
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Lipophilicity Profiling
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LogD (pH 7.4)
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  Ionization Correction

HPLC Quantification
(UV 210 nm)
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Caption: Integrated workflow for determining ionization (pKa) and distribution (LogD) constants.

Applications in Drug Design
The N,N-dimethylmorpholine-2-carboxamide motif serves as a superior bioisostere for:
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Proline Amides: Mimics the turn geometry of proline but adds a solubilizing ether oxygen.

Piperazine Derivatives: Reduces basicity (and potential hERG liability) compared to

piperazines while maintaining the saturated heterocycle topology.

FBDD: As a fragment, it offers a "solubility vector" (the morpholine face) and a "growth

vector" (the N4 amine) for linking to aromatic scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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